molecular formula C18H21NO3 B14641458 Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate CAS No. 51993-77-2

Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate

Cat. No.: B14641458
CAS No.: 51993-77-2
M. Wt: 299.4 g/mol
InChI Key: CVHSSGQGPQJKGJ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate typically involves the reaction of ethyl cyanoacetate with a substituted cyclohexanone derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and the use of green chemistry principles can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the methoxyphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate include other cyanoacetate derivatives and cyclohexenone derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyano and methoxy groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

51993-77-2

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate

InChI

InChI=1S/C18H21NO3/c1-3-22-17(20)12-18(10-5-4-7-15(18)13-19)14-8-6-9-16(11-14)21-2/h6-9,11H,3-5,10,12H2,1-2H3

InChI Key

CVHSSGQGPQJKGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCCC=C1C#N)C2=CC(=CC=C2)OC

Origin of Product

United States

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